molecular formula C17H36O3 B8618961 1-o-Tetradecyl-sn-glycerol CAS No. 82873-41-4

1-o-Tetradecyl-sn-glycerol

Cat. No.: B8618961
CAS No.: 82873-41-4
M. Wt: 288.5 g/mol
InChI Key: JSSKAZULTFHXBH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-o-Tetradecyl-sn-glycerol is a useful research compound. Its molecular formula is C17H36O3 and its molecular weight is 288.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

82873-41-4

Molecular Formula

C17H36O3

Molecular Weight

288.5 g/mol

IUPAC Name

(2S)-3-tetradecoxypropane-1,2-diol

InChI

InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h17-19H,2-16H2,1H3/t17-/m0/s1

InChI Key

JSSKAZULTFHXBH-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC[C@H](CO)O

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of Solketal (66.1 g, 0.5 mol), 1-bromotetradecane (159.4 g, 0.575 mol), and DMF (800 ml) was added 60% NaH (26.0 g, 0.65 mol) in oil dispersion in 3 portions for 1 hr. The mixture was stirred at room temperature for 1 day and methanol (20 ml) was added to destroy the excess NaH. This was then poured into 1500 ml of ice-water and the aqueous layer was extracted with hexanes (2000 ml). The combined organic layers were evaporated to dryness and the oily residue was refluxed in 10% HCl/methanol (conc. HCl, 250 ml and methanol, 675 ml) for 30 min followed by stirring at room temperature overnight. The white flaky solid was filtered and washed with methanol (122 g). The additional product was obtained from the filtrate (5.7 g); Total 127.7 g (88.5%). The crude product was recrystallized from diethyl ether; Yield 99.7 g (69.1%), mp 57°-58° C.
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
159.4 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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